N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a pyrimidinecarboxamide moiety
Properties
Molecular Formula |
C17H12ClN3O3S |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylphenyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H12ClN3O3S/c18-10-5-7-11(8-6-10)25-14-4-2-1-3-12(14)19-16(23)13-9-15(22)21-17(24)20-13/h1-9H,(H,19,23)(H2,20,21,22,24) |
InChI Key |
LDBBSLPIFHCQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC(=O)N2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 4-chlorothiophenol with 2-bromobenzonitrile to form 2-(4-chlorophenylthio)benzonitrile. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the desired pyrimidinecarboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives.
Scientific Research Applications
N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-BROMOPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
- N-{2-[(4-METHOXYPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Uniqueness
N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromophenyl or methoxyphenyl groups.
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